molecular formula C22H24N4O4S B2578929 N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide CAS No. 862826-56-0

N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

Cat. No. B2578929
CAS RN: 862826-56-0
M. Wt: 440.52
InChI Key: QYRSIDQGBBKFJU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a furan-2-carboxamide group attached to a 1,3,4-oxadiazole ring via a methylene bridge. This oxadiazole ring is further linked to a 4-benzylpiperidin-1-yl group through a thioether and a carbonyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available literature .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds containing furan-2-carboxamide structures have been explored in various studies. For instance, N-(1-Naphthyl)furan-2-carboxamide was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride and subsequently treated with P2S5 in anhydrous toluene to obtain the corresponding thioamide. This thioamide was then oxidized to synthesize compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent further electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017).

Similarly, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involved the treatment of N-(Quinolin-6-yl)furan-2-carboxamide with excess P2S5, followed by oxidation to achieve the target compound, which was then subjected to various electrophilic substitution reactions (M. M. El’chaninov & А. Aleksandrov, 2017).

Therapeutic Potential

Compounds containing oxadiazole or furadiazole rings, including structures similar to the one , have shown significant therapeutic potential. They exhibit a broad range of chemical and biological properties, such as antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant activities. Some derivatives of the oxadiazole nucleus, particularly 1,3,4-oxadiazoles, have become important synthons in new drug development (Ankit Siwach & P. Verma, 2020).

Cytotoxic Evaluation

A series of benzo[d]thiazole-2-carboxamide derivatives, which share structural similarities with the compound , were designed, synthesized, and evaluated for their cytotoxicity against cancer cell lines. These compounds showed moderate to excellent potency, suggesting their potential as epidermal growth factor receptor inhibitors with minimal nonspecific toxicity against normal cells (Lan Zhang et al., 2017).

Antimicrobial Activities

Compounds derived from furan-2-carboxamide have also been studied for their antimicrobial activities. For instance, new di- and triorganotin(IV) carboxylates derived from Schiff bases were synthesized and screened for their antimicrobial activity against a range of fungi and bacteria. Some of these compounds exhibited higher biocide activity compared to control drugs, demonstrating their potential in antimicrobial applications (L. C. Dias et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not known as it is not mentioned in the available literature .

Future Directions

Given the lack of information on this compound, future research could focus on its synthesis, characterization, and potential applications. This could include studying its reactivity, investigating its physical and chemical properties, and exploring its potential biological activity .

properties

IUPAC Name

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c27-20(26-10-8-17(9-11-26)13-16-5-2-1-3-6-16)15-31-22-25-24-19(30-22)14-23-21(28)18-7-4-12-29-18/h1-7,12,17H,8-11,13-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRSIDQGBBKFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

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